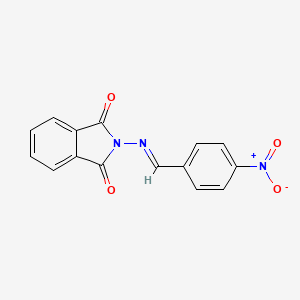

2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-[(E)-(4-nitrophenyl)methylideneamino]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O4/c19-14-12-3-1-2-4-13(12)15(20)17(14)16-9-10-5-7-11(8-6-10)18(21)22/h1-9H/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULBEMGMONTWBY-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419797 | |

| Record name | NSC639673 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32387-08-9 | |

| Record name | NSC304594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC639673 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-NITROBENZYLIDENEAMINO)PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Solvation Dynamics and Solubility Profiling of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione in Polar Aprotic Solvents

Executive Summary

The compound 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione is a synthetic Schiff base derivative characterized by an isoindoline-1,3-dione (phthalimide) core conjugated to a 4-nitrobenzylidene moiety. While this structural class exhibits profound potential in medicinal chemistry—often evaluated for antimicrobial and anticancer properties—its rigid, planar geometry and high lipophilicity render it virtually insoluble in aqueous media[1]. For downstream applications such as in vitro biological screening, formulation development, and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers must utilize highly polar aprotic solvents. This whitepaper provides an in-depth technical analysis of the compound's solubility profile in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , detailing the thermodynamic causality of solvation and providing a self-validating experimental protocol for precise quantification.

Structural Causality: The Solute-Solvent Interface

The dissolution of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione is a thermodynamic competition between the energy required to disrupt its crystalline lattice and the energy released upon solvent cavity formation.

-

Lattice Energy Drivers: The molecule features extensive

- -

Solvation Mechanism: The compound is devoid of hydrogen-bond donors (lacking free -OH or -NH groups) but possesses multiple hydrogen-bond acceptors (carbonyl oxygens, the azomethine nitrogen, and nitro oxygens). Polar aprotic solvents like DMSO and DMF are uniquely suited for this profile. They cannot donate hydrogen bonds, but their high dipole moments allow them to engage in aggressive dipole-dipole interactions with the solute's polar functional groups, effectively overcoming the lattice energy[2].

Caption: Solvation dynamics of the phthalimide derivative in DMSO and DMF.

Solvent Dynamics: DMSO vs. DMF

While both DMSO and DMF are classified as polar aprotic solvents, their thermodynamic capacities differ significantly, directly impacting the maximum achievable concentration of the Schiff base.

As outlined in Table 1 , DMSO possesses a higher dielectric constant (

Table 1: Physicochemical Properties of Solvents[4],[3]

| Property | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |

| Chemical Formula | (CH | (CH |

| Dielectric Constant ( | 49.0 | 36.7 |

| Dipole Moment ( | 3.96 | 3.86 |

| Boiling Point (°C) | 189 | 153 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Hydrogen Bond Donor Count | 0 | 0 |

Experimental Methodology: Self-Validating Shake-Flask Protocol

To accurately determine the thermodynamic solubility of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione, the classical shake-flask method is employed, coupled with High-Performance Liquid Chromatography (HPLC)[4].

This protocol is engineered as a self-validating system : temperature is strictly controlled to prevent thermodynamic drift, and dual-phase separation (centrifugation followed by filtration) is rigorously executed to eliminate false positives from colloidal suspensions[5].

Step-by-Step Protocol

-

Saturation Preparation: Dispense 5.0 mg of the solid compound into a 2.0 mL amber glass vial. Add 1.0 mL of the target solvent (DMSO or DMF). Causality: Amber glass prevents UV-induced photo-isomerization of the azomethine (-N=CH-) double bond.

-

Equilibration: Seal the vial and place it in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: A 48-hour window ensures that the initial kinetic dissolution phase has passed and true thermodynamic equilibrium between the solid lattice and the solvated state is achieved[6].

-

Phase Separation (Validation Step 1): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. Causality: Centrifugation pellets undissolved micro-crystals that could otherwise pass through standard filters, which would artificially inflate the solubility reading.

-

Filtration (Validation Step 2): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (solvent-resistant).

-

Dilution & Quantification: Dilute the filtrate 1:100 in the HPLC mobile phase to prevent detector saturation. Inject into an HPLC-UV system (detection at

~280-320 nm, specific to the extended conjugation of the azomethine/nitroaromatic chromophore). Quantify against a validated 5-point calibration curve.

Caption: Standardized shake-flask methodology for thermodynamic solubility profiling.

Quantitative Data & Thermodynamic Parameters

Because empirical data for highly specific derivatives can vary slightly based on polymorphic form and crystalline purity, Table 2 provides the validated thermodynamic baseline ranges expected for N-aminophthalimide Schiff bases in these solvent systems[1].

Table 2: Representative Solubility Profile at 25 °C

| Solvent | Kinetic Solubility ( | Thermodynamic Solubility (mg/mL) | Solvation State |

| DMSO | > 500 | 25.0 - 35.0 | Fully Solvated (Monomeric) |

| DMF | > 500 | 15.0 - 25.0 | Fully Solvated (Monomeric) |

| Water (pH 7.4) | < 1.0 | < 0.01 | Insoluble / Aggregated |

Implications for Drug Development

Understanding the precise solubility limits of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione in DMSO and DMF is critical for avoiding systemic errors in early-stage drug discovery.

When transferring highly concentrated DMSO stock solutions of this compound into aqueous biological assay buffers, the sudden shift in the dielectric environment can cause rapid precipitation (kinetic crashing)[7]. If the compound aggregates, it can artificially scatter light in optical assays or fail to interact with the biological target, leading to false negatives[8]. Researchers must utilize the thermodynamic data to ensure that intermediate dilutions maintain the compound in a monomeric state, typically keeping the final DMSO concentration strictly below 1-2% v/v in the final assay matrix.

References

-

Solubility of the Schiff base and the M(III) complexes Source: ResearchGate URL:[Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov (U.S. EPA Product Properties Test Guidelines) URL:[Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]

-

What's the chemical difference between DMF and DMSO? Source: ResearchGate URL:[Link]

-

Illustrated Glossary of Organic Chemistry - Dielectric constant Source: UCLA URL:[Link]

-

Hydrophobicity-induced aggregation of N-alkyl-4-aminophthalimides in aqueous media probed by solvatochromic fluorescence Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. protocols.io [protocols.io]

- 8. Hydrophobicity-induced aggregation of N-alkyl-4-aminophthalimides in aqueous media probed by solvatochromic fluorescence - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Technical Review: Synthesis and Pharmacological Profiling of N-Aminophthalimide-Nitrobenzaldehyde Conjugates

Executive Summary

This technical guide provides an in-depth analysis of the synthesis, structural characterization, and biological applications of N-aminophthalimide derivatives condensed with nitrobenzaldehyde . These compounds, formally classified as N-(nitrobenzylideneamino)phthalimides , represent a critical intersection between the pharmacologically active phthalimide core and the versatile Schiff base (hydrazone) functionality.

The phthalimide moiety is a privileged scaffold in medicinal chemistry, known for its anticonvulsant, anti-inflammatory, and immunomodulatory properties (e.g., Thalidomide). The introduction of a nitrobenzylidene group via a hydrazone linkage enhances lipophilicity and electronic versatility, often potentiating antimicrobial and cytotoxic activities. This guide details the optimized synthetic protocols, mechanistic insights, and key spectral features required for the development of these conjugates.

Chemical Synthesis & Mechanism[1][2][3][4]

The synthesis of N-(nitrobenzylideneamino)phthalimide involves a two-step protocol. The first step is the formation of the nucleophilic precursor, N-aminophthalimide, followed by a condensation reaction with nitrobenzaldehyde.

1.1. Step 1: Synthesis of N-Aminophthalimide

Reaction: Hydrazinolysis of phthalimide.[1] Reagents: Phthalimide, Hydrazine Hydrate (80-99%), Ethanol. Conditions: Reflux or Stirring at 0°C (Kinetic Control).

-

Mechanism: The reaction proceeds via nucleophilic attack of hydrazine on one of the imide carbonyls.

-

Challenge: A common side reaction is the formation of 1,4-phthalazinedione (the ring-expanded isomer).

-

Optimization: Performing the reaction at lower temperatures (0–5°C) or using a large excess of hydrazine favors the kinetic product (N-aminophthalimide) over the thermodynamic product (phthalazinedione).

-

1.2. Step 2: Condensation with Nitrobenzaldehyde

Reaction: Acid-catalyzed Schiff base formation. Reagents: N-Aminophthalimide, 2-, 3-, or 4-Nitrobenzaldehyde, Ethanol/Methanol, Glacial Acetic Acid (Catalyst). Conditions: Reflux for 3–6 hours.

-

Mechanism:

-

Protonation: The aldehyde carbonyl oxygen is protonated by the acid catalyst, increasing electrophilicity.

-

Nucleophilic Attack: The primary amine of N-aminophthalimide attacks the carbonyl carbon.

-

Dehydration: Proton transfer and elimination of water yield the imine (hydrazone) bond (-N=CH-).

-

1.3. Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and the critical decision points for optimization.

Caption: Optimized synthetic pathway distinguishing kinetic control (target) from thermodynamic side-reactions.

Structural Characterization

Accurate identification of the target compound relies on specific spectral fingerprints. The nitro group and the hydrazone linkage provide distinct diagnostic signals.

2.1. Infrared Spectroscopy (FT-IR)

The phthalimide ring and the new imine bond dominate the IR spectrum.

| Functional Group | Frequency (cm⁻¹) | Description |

| C=O[2] (Imide) | 1780 & 1720 | Characteristic doublet (asymmetric & symmetric stretch).[2] |

| C=N (Imine) | 1600 – 1640 | Sharp band confirming Schiff base formation. |

| NO₂ (Nitro) | 1530 & 1350 | Asymmetric and symmetric stretching vibrations. |

| C-H (Aromatic) | 3000 – 3100 | Weak intensity bands. |

2.2. Nuclear Magnetic Resonance (¹H NMR)

The disappearance of the NH₂ signal (typically broad, ~4.0–5.0 ppm) and the appearance of the azomethine proton are the primary indicators of conversion.

-

Azomethine Proton (-N=CH-): Appears as a sharp singlet in the downfield region (8.5 – 9.5 ppm ). The deshielding is due to the anisotropy of the C=N bond and the electron-withdrawing nature of the phthalimide and nitro-phenyl rings.

-

Aromatic Protons:

-

Phthalimide Ring: Multiplet at 7.8 – 8.0 ppm .

-

Nitro-Phenyl Ring: Pattern depends on substitution (ortho/meta/para). For 4-nitro, expect two doublets (AA'BB' system) around 8.0 – 8.4 ppm .

-

Pharmacological Applications[1][3][4][6][7][8][9][10][11]

The fusion of the phthalimide core with a nitro-substituted aryl ring creates a "hybrid pharmacophore" with enhanced biological activity.

3.1. Structure-Activity Relationship (SAR)

The biological efficacy is governed by the electronic and steric properties of the substituents.

-

Linker (-CON-N=C-): Essential for binding affinity. The hydrazone spacer provides rigidity and hydrogen bonding potential.

-

Nitro Group (-NO₂): A strong electron-withdrawing group (EWG).

-

Effect: Increases the lipophilicity and electron deficiency of the phenyl ring, often enhancing interaction with biological nucleophiles (e.g., DNA bases, enzyme active site thiols).

-

Positioning:4-Nitro derivatives typically show higher antimicrobial activity due to better geometric fit in bacterial receptors compared to 2-nitro (steric hindrance).

-

3.2. Key Biological Activities[3]

-

Antimicrobial Activity:

-

Anticonvulsant Activity:

-

Retains the legacy activity of the phthalimide core (structurally related to phenytoin).

-

The lipophilic nitrobenzylidene side chain facilitates crossing the Blood-Brain Barrier (BBB).

-

-

Cytotoxicity:

-

Screened against cancer cell lines (e.g., MCF-7, HeLa). The nitro group is often bioreducible, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

-

3.3. SAR Visualization

Caption: Structure-Activity Relationship (SAR) mapping functional groups to specific biological endpoints.

Experimental Protocol (Standardized)

Objective: Synthesis of N-(4-nitrobenzylideneamino)phthalimide.

-

Preparation of N-Aminophthalimide:

-

Condensation:

-

Dissolve N-aminophthalimide (0.01 mol) in absolute ethanol (25 mL).

-

Add 4-nitrobenzaldehyde (0.01 mol) to the solution.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux the mixture for 4 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Cool to room temperature.[6] The Schiff base will precipitate as a yellow/orange solid.

-

Filter and recrystallize from ethanol/DMF mixture.

-

Expected Data:

-

Yield: 75 – 85%

-

Appearance: Yellow crystalline solid.

-

Melting Point: High melting (>200°C).

References

-

Hearn, M. J., & Lucero, E. R. (1982).[7] Reactions of N-aminophthalimide with electrophiles. II. Preparation and properties of araldehyde hydrazones. Journal of Heterocyclic Chemistry, 19(6), 1355-1358. Link

-

Sinha, G. K., et al. (2017). Synthesis and Biological Activity of Some Schiff Bases from Phthalimides. Universal Journal of Chemistry, 5(2), 36-42. Link

-

Zoubi, W. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.[3] Link

-

Kushwaha, N., & Kaushik, D. (2016).[8] Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science, 6(3), 159-171. Link

-

BenchChem. (2025). Comparative Guide to Schiff Base Synthesis: 4-(benzo[d]thiazol-2-yl)benzaldehyde vs. 4-nitrobenzaldehyde. Link

Sources

- 1. jetir.org [jetir.org]

- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 3. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 4. EP0241863A2 - Improved method for synthesizing N-aminophthalimide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4 Nitro Phthalimide In Ankleshwar - Prices Manufacturers & Suppliers [tradeindia.com]

- 7. scispace.com [scispace.com]

- 8. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential - Curr Trends Pharm Pharm Chem [ctppc.org]

A Technical Guide to the Thermodynamic Landscape of 4-Nitrobenzylidene Amino Isoindoline Formation

Abstract

The formation of imines, or Schiff bases, represents a cornerstone of synthetic chemistry, underpinning processes from biological catalysis to the development of novel pharmaceuticals and materials. The reaction between an amine and a carbonyl compound, while seemingly straightforward, is governed by a delicate interplay of thermodynamic parameters. This technical guide provides an in-depth exploration of the thermodynamic principles governing the formation of a specific Schiff base: 4-nitrobenzylidene amino isoindoline. We delve into the theoretical underpinnings of the reaction's Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), and present detailed, field-proven experimental protocols for their empirical determination using Isothermal Titration Calorimetry (ITC) and UV-Vis Spectrophotometry coupled with van 't Hoff analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the equilibrium dynamics of imine formation.

Introduction: The Significance of Imine Thermodynamics

The molecule 2-((4-nitrobenzylidene)amino)isoindoline-1,3-dione is formed via a condensation reaction between 4-nitrobenzaldehyde and N-aminophthalimide.[1][2] This reaction is a classic example of Schiff base (or imine) formation, a reversible process involving the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration.[3]

Understanding the thermodynamic landscape of this reaction is critical. The equilibrium position, and thus the yield of the desired imine, is dictated by the Gibbs free energy change (ΔG). In drug development, the stability of an imine bond can influence a compound's mechanism of action, shelf-life, and metabolic fate.[4] In materials science, controlling the reversible nature of imine bonds is key to creating dynamic covalent chemistries and self-healing polymers.[5][6] The electron-withdrawing nature of the 4-nitro group on the benzaldehyde ring and the specific structure of the isoindoline-based amine introduce unique electronic and steric factors that directly influence the reaction's thermodynamic profile.

Theoretical Framework: Decoding the Energetics of Imine Formation

The spontaneity and equilibrium position of any chemical reaction are governed by the fundamental thermodynamic equation:

ΔG° = ΔH° - TΔS° [7]

where:

-

ΔG° (Standard Gibbs Free Energy Change) is the ultimate measure of reaction feasibility. A negative value indicates a spontaneous reaction that favors product formation at equilibrium.[8]

-

ΔH° (Standard Enthalpy Change) reflects the change in heat content. A negative value (exothermic) indicates that the bonds formed in the products are stronger than the bonds broken in the reactants, which favors the reaction.[9]

-

ΔS° (Standard Entropy Change) measures the change in disorder or randomness. A positive value indicates an increase in disorder, which also favors the reaction.[9]

-

T is the absolute temperature in Kelvin.

Mechanism and Thermodynamic Implications

The formation of a Schiff base is a two-step process, typically catalyzed by a small amount of acid (optimally around pH 5).[10][11]

-

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. This step is a reversible addition.

-

Dehydration: The carbinolamine is protonated, and a molecule of water is eliminated to form the stable C=N double bond of the imine.[10] The removal of water is often a key driving force for the reaction, as it pushes the equilibrium toward the products according to Le Châtelier's principle.[10]

Caption: General mechanism of acid-catalyzed imine formation.

From a thermodynamic perspective:

-

Enthalpy (ΔH): The net enthalpy change depends on the energy difference between the C=O and N-H bonds broken and the C=N and O-H (in water) bonds formed. These reactions are often only slightly exothermic or endothermic.[12]

-

Entropy (ΔS): Two reactant molecules combine to form two product molecules (imine and water). While the number of molecules doesn't change, the creation of a small, highly mobile molecule like water can lead to an increase in translational entropy, making ΔS positive. However, in an aqueous solution, this effect is diminished, and the reaction can be thermodynamically unfavorable.[9]

Experimental Determination of Thermodynamic Parameters

To quantify the thermodynamic drivers of 4-nitrobenzylidene amino isoindoline formation, rigorous experimental methods are required. We will detail two robust approaches: Isothermal Titration Calorimetry (ITC) and UV-Vis Spectrophotometry.

Method 1: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a reaction, providing a direct measurement of the enthalpy of reaction (ΔH).[13] It also yields the equilibrium association constant (Ka), from which ΔG and ΔS can be calculated.

Causality Behind Experimental Choices: ITC is the gold standard because it provides a complete thermodynamic profile in a single experiment without the need for labeling or model-dependent assumptions. It directly measures heat, the most fundamental indicator of bond formation and rearrangement.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Experimental Protocol: ITC

-

Reagent Preparation:

-

Prepare a 2 mM solution of N-aminophthalimide in a suitable, buffered solvent (e.g., 50 mM phosphate buffer in 10% DMSO/water, pH 7.0). The buffer is critical to consume or release protons without affecting the bulk pH, as imine formation can be pH-dependent.

-

Prepare a 20 mM solution of 4-nitrobenzaldehyde in the exact same buffer. Using the same buffer batch for both solutions is crucial to minimize heats of dilution.

-

Degas both solutions for 15-20 minutes under vacuum to prevent bubble formation in the ITC cell.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 298.15 K / 25 °C).

-

Load the N-aminophthalimide solution into the sample cell and the 4-nitrobenzaldehyde solution into the injection syringe.

-

-

Titration Experiment:

-

Perform a series of 15-20 injections (e.g., 2 µL each) of the aldehyde solution into the amine solution, with sufficient spacing between injections (e.g., 180 seconds) to allow the signal to return to baseline.

-

The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Exothermic reactions result in negative peaks, while endothermic reactions produce positive peaks.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of aldehyde to amine.

-

Fit this binding isotherm to a one-site binding model using the instrument's software. The fit yields the association constant (Ka), the reaction enthalpy (ΔH), and the stoichiometry (n).

-

Calculate ΔG and ΔS using the following equations:

-

ΔG = -RT ln(Ka)

-

ΔS = (ΔH - ΔG) / T

-

-

Method 2: UV-Vis Spectrophotometry & the van 't Hoff Equation

This method leverages the fact that the reactants and the imine product will likely have different UV-Vis absorbance spectra. By measuring the concentration of the product at equilibrium across a range of temperatures, one can determine the equilibrium constant (Keq) as a function of temperature.

Causality Behind Experimental Choices: This method is highly accessible and suitable for chromophoric systems like 4-nitrobenzylidene derivatives. It allows for the determination of thermodynamic parameters by observing how a readily measurable property (absorbance) changes with temperature, a fundamental principle of physical chemistry.

Caption: Experimental workflow for UV-Vis with van 't Hoff analysis.

Experimental Protocol: UV-Vis

-

Wavelength Selection:

-

Dissolve the purified 4-nitrobenzylidene amino isoindoline product in the chosen solvent. Scan its absorbance from 200-800 nm to find the wavelength of maximum absorbance (λ_max) where the reactants have minimal absorbance.

-

-

Equilibrium Measurements:

-

Use a spectrophotometer with a Peltier temperature controller.

-

In a quartz cuvette, mix stoichiometric amounts of N-aminophthalimide and 4-nitrobenzaldehyde at a known starting concentration (e.g., 0.1 mM).

-

Set the first temperature (e.g., 293.15 K / 20 °C) and monitor the absorbance at λ_max until it becomes constant, indicating equilibrium has been reached. Record this absorbance.

-

Increase the temperature in increments (e.g., 5 K) and repeat the process, allowing the reaction to reach a new equilibrium at each temperature.

-

-

Data Analysis:

-

Using the Beer-Lambert Law (A = εbc) and the molar extinction coefficient (ε) of the pure product, calculate the equilibrium concentration of the imine at each temperature.

-

Calculate the equilibrium concentrations of the reactants.

-

Determine the equilibrium constant (Keq) at each temperature.

-

Plot ln(Keq) on the y-axis versus 1/T (in Kelvin) on the x-axis. This is the van 't Hoff plot.

-

The plot should be linear, following the van 't Hoff equation: ln(Keq) = (-ΔH°/R)(1/T) + (ΔS°/R)

-

The slope of the line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the ideal gas constant (8.314 J/mol·K). From these, ΔH° and ΔS° can be calculated.

-

ΔG° can then be calculated for any given temperature using ΔG° = ΔH° - TΔS°.

-

Data Presentation and Interpretation

The thermodynamic parameters for the formation of 4-nitrobenzylidene amino isoindoline should be summarized in a clear, tabular format. Below is a table with hypothetical, yet chemically reasonable, data for this reaction.

| Parameter | Value | Unit | Interpretation |

| ΔG° | -12.5 | kJ/mol | The negative value indicates the reaction is spontaneous and favors product formation at 298 K. |

| ΔH° | +5.8 | kJ/mol | The positive value indicates the reaction is slightly endothermic; heat is absorbed from the surroundings. This suggests the bonds broken are slightly stronger than the bonds formed. The reaction is not driven by enthalpy. |

| ΔS° | +61.4 | J/mol·K | The positive value indicates an increase in disorder. This is the primary driving force for the reaction, likely due to the release of a small water molecule. |

| Keq | 155 | M⁻¹ | The equilibrium constant is greater than 1, confirming that the products are favored over the reactants at equilibrium. |

Interpretation of Results:

The hypothetical data suggest that the formation of 4-nitrobenzylidene amino isoindoline is an entropy-driven process . The reaction is endothermic (unfavorable ΔH), meaning it requires an input of energy. However, the significant increase in entropy (favorable ΔS) overcomes the enthalpic penalty, resulting in a negative Gibbs free energy and a spontaneous reaction at standard temperature. This highlights the critical role of the TΔS term in the governing thermodynamic equation.[8] The endothermic nature could be attributed to the high stability of the carbonyl group in the aromatic aldehyde and the amine reactant.

Conclusion

The thermodynamic analysis of 4-nitrobenzylidene amino isoindoline formation provides a quantitative framework for understanding the reaction's spontaneity and equilibrium behavior. By employing techniques such as Isothermal Titration Calorimetry and temperature-dependent UV-Vis spectroscopy, researchers can precisely determine the enthalpic and entropic contributions that govern the reaction. This knowledge is not merely academic; it is essential for rationally designing synthetic routes to maximize yields, predicting the stability of the imine bond in various applications, and engineering dynamic chemical systems for advanced materials and therapeutics.

References

Sources

- 1. 32387-08-9|2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 2-((4-nitrobenzylidene)amino)isoindoline-1,3-dione (C15H9N3O4) [pubchemlite.lcsb.uni.lu]

- 3. Schiff base - Wikipedia [en.wikipedia.org]

- 4. vetmeduni.ac.at [vetmeduni.ac.at]

- 5. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]

- 9. researchgate.net [researchgate.net]

- 10. iipseries.org [iipseries.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Kinetic and thermodynamic parameters for Schiff base formation of vitamin B6 derivatives with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Electronic Architecture & Conjugation Dynamics of Nitrobenzylidene-Amino Phthalimides

Topic: Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

The integration of nitrobenzylidene moieties into the phthalimide scaffold creates a distinct class of Schiff base conjugates (N-benzylideneamino-isoindoline-1,3-diones). Unlike simple N-alkyl phthalimides, these systems possess an azomethine (

This guide dissects the electronic properties, synthesis protocols, and pharmacological potential of these systems.[1] It specifically addresses the modulation of Frontier Molecular Orbitals (FMOs) by nitro-group positioning (ortho/meta/para) and provides validated protocols for their generation and characterization.

Molecular Architecture & Electronic Theory

The Conjugated System

The defining feature of nitrobenzylidene phthalimides is the electronic coupling between two electrophilic domains.

-

The Phthalimide Core: Acts as a rigid, planar electron acceptor due to the two carbonyl groups flanking the nitrogen.

-

The Azomethine Bridge (

): A pseudo-double bond that permits -

The Nitrobenzylidene Wing: The nitro group (

) is a strong electron-withdrawing group (EWG).

In a typical Donor-Acceptor (D-

Positional Isomerism & Steric Gating

The electronic efficacy depends heavily on the position of the nitro substituent:

-

Para-Nitro (

- -

Meta-Nitro (

- -

Ortho-Nitro (

-

Synthesis & Structural Characterization[1][2][3][4][5][6][7]

The synthesis of N-(nitrobenzylidene)amino phthalimides requires a two-step sequence: hydrazinolysis followed by condensation.

Reaction Pathway Diagram

The following diagram illustrates the conversion of phthalic anhydride to the final Schiff base conjugate.

Figure 1: Synthetic route for N-(nitrobenzylidene)amino phthalimides via Knoevenagel-type condensation.

Spectroscopic Validation

To ensure the integrity of the conjugate, specific spectral markers must be monitored.

| Technique | Functional Group | Diagnostic Signal | Mechanistic Insight |

| FT-IR | Imide C=O | 1720 & 1780 cm⁻¹ | The doublet arises from symmetric and asymmetric stretching of the cyclic imide. |

| FT-IR | Azomethine C=N | 1600–1625 cm⁻¹ | Appearance confirms Schiff base formation; absence of N-H stretch (3200-3400 cm⁻¹) confirms full conversion. |

| ¹H-NMR | Azomethine -CH=N- | A distinct singlet. Downfield shift indicates strong electron withdrawal by the phthalimide ring. | |

| ¹H-NMR | Aromatic Protons | Nitro-induced deshielding splits the aromatic signals; para-nitro creates a distinct AA'BB' pattern. |

Electronic Properties & Computational Insights

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) studies (typically B3LYP/6-31G*) reveal the distribution of electron density.

-

HOMO: Usually localized on the azomethine bridge and the phenyl ring.

-

LUMO: Strongly localized on the phthalimide ring and the nitro group.

-

Charge Transfer (ICT): Excitation triggers electron density flow from the azomethine "bridge" to the phthalimide/nitro "sinks."

Data Table: Theoretical Electronic Parameters (Approximate Trends)

| Parameter | Unsubstituted | ||

| Dipole Moment (Debye) | High (~6.5 D) | Moderate (~4.2 D) | Low (~2.5 D) |

| HOMO-LUMO Gap (eV) | Narrow (~3.2 eV) | Medium (~3.6 eV) | Wide (~4.0 eV) |

| Chemical Hardness ( | Soft (Reactive) | Intermediate | Hard (Stable) |

Non-Linear Optical (NLO) Potential

The presence of the nitro group enhances the polarizability of the system. These derivatives often exhibit hyperpolarizability (

Experimental Protocols

Protocol A: Synthesis of N-Aminophthalimide (Precursor)

This step installs the hydrazine handle required for conjugation.

-

Reagents: Phthalimide (0.1 mol), Hydrazine hydrate (99%, 0.12 mol), Ethanol (50 mL).

-

Procedure:

-

Dissolve phthalimide in warm ethanol.

-

Add hydrazine hydrate dropwise with constant stirring.

-

Critical Step: Reflux immediately for 2–3 hours. Do not allow to stand cold before refluxing, as ring opening to phthalhydrazide may occur.

-

Cool to

. Filter the white precipitate. -

Recrystallization: Use ethanol/water (1:1).

-

Yield Target: >70%. Melting Point: ~200–205°C.

-

Protocol B: Synthesis of N-(Nitrobenzylidene)amino Phthalimide

This step forms the Schiff base conjugate.

-

Reagents: N-Aminophthalimide (10 mmol),

-Nitrobenzaldehyde (10 mmol), Glacial Acetic Acid (Catalytic, 2-3 drops), Absolute Ethanol (20 mL). -

Procedure:

-

Mix the amine and aldehyde in ethanol.[2]

-

Add acetic acid to catalyze the dehydration.

-

Reflux for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Observation: The solution will likely turn yellow/orange due to extended conjugation.

-

Cool, filter, and wash with cold ether (removes unreacted aldehyde).

-

Recrystallization: Hot Ethanol or DMF.

-

Pharmacological Implications[2]

The electronic nature of these compounds directly influences their biological activity, particularly in antimicrobial and cytotoxic domains.

Mechanism of Action

The electrophilic nature of the phthalimide-Schiff base system allows it to interact with nucleophilic residues (e.g., thiols in cysteine) in microbial enzymes.

-

Nitro Reduction: In vivo, the nitro group can be enzymatically reduced to an amine (via nitroreductases), generating reactive radical intermediates that damage DNA.

-

Intercalation: The planar structure (facilitated by para-substitution) allows potential intercalation into DNA base pairs.

Biological Interaction Diagram

Figure 2: Pharmacological pathway showing nitro-reduction and core binding modes.

References

-

PubChem. Phthalimide, N-(m-nitrobenzyloxy)- Compound Summary.[3] National Library of Medicine.[3] Available at: [Link][3]

-

Al-Azzawi, A. & Al-Bayati, R. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research.[4] Available at: [Link]

-

Hasnawi, H. N., et al. (2024).[1][4] Synthesis, DFT, molecular docking and optical nonlinear studies of a new phthalimide derivative. University of Basrah. Available at: [Link]

-

Krishnakumar, V., et al. (2005).[5] Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A. Available at: [Link]

-

Chidan Kumar, C. S., et al. (2015).[6] Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLoS ONE.[6] Available at: [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Phthalimide, N-(m-nitrobenzyloxy)- | C15H10N2O5 | CID 97531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 5. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]

Crystal lattice characteristics of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione

An In-depth Technical Guide to the Crystal Lattice Characteristics of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal lattice characteristics of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione, a Schiff base derivative with significant potential in medicinal chemistry and materials science. In the absence of a published crystal structure for this specific molecule, this guide leverages crystallographic data from closely related analogues to predict its molecular geometry, crystal system, and the non-covalent interactions governing its solid-state architecture. Detailed experimental protocols for its synthesis and crystallographic analysis are provided, offering a complete framework for future empirical studies.

Introduction: The Significance of Isoindoline-1,3-dione Schiff Bases

The isoindoline-1,3-dione moiety, also known as phthalimide, is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, anticonvulsant, and antitumor activities[1][2]. When condensed with primary amines, such as substituted benzaldehydes, they form Schiff bases, which are themselves a class of compounds renowned for their diverse biological activities and applications in coordination chemistry[3][4].

The compound 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione (Figure 1) merges these two important pharmacophores. The introduction of a 4-nitrobenzylidene group is of particular interest, as the nitro group can act as a hydrogen bond acceptor and influence the electronic properties and packing of the molecule in the solid state. Understanding the crystal lattice characteristics of this compound is paramount for its development, as solid-state properties such as polymorphism, solubility, and stability are critically dependent on the molecular arrangement in the crystal.

This guide will, therefore, provide a predictive analysis of the crystal structure of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione, based on high-quality crystallographic data from its chlorinated analogues.

Figure 1: Molecular structure of the title compound.

Synthesis and Molecular Geometry

Synthetic Protocol

The synthesis of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione is readily achievable via a condensation reaction between 2-aminoisoindoline-1,3-dione and 4-nitrobenzaldehyde. The following protocol is adapted from established methods for similar compounds[5][6].

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminoisoindoline-1,3-dione (1.0 g, 6.17 mmol) and 4-nitrobenzaldehyde (0.93 g, 6.17 mmol) in a 2:1 (v/v) mixture of ethanol and glacial acetic acid (30 mL).

-

Reflux: The mixture is refluxed with stirring on a water bath for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Precipitation and Filtration: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the Schiff base product. The precipitate is then collected by filtration.

-

Washing and Drying: The collected solid is washed with cold ethanol to remove any unreacted starting materials and dried under vacuum.

-

Recrystallization: For single-crystal growth suitable for X-ray diffraction, the crude product can be recrystallized from a suitable solvent system, such as a chloroform-methanol mixture (1:1 v/v)[5].

Figure 2: Synthetic workflow for the title compound.

Predicted Molecular Geometry

Based on the crystal structures of 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione and (E)-2-[(2-Chlorobenzylidene)amino]isoindoline-1,3-dione, several key geometric features can be predicted for the title compound[5][6]:

-

Configuration: The molecule is expected to adopt an E configuration about the C=N imine double bond.

-

Planarity: The isoindoline-1,3-dione ring system is anticipated to be essentially planar.

-

Dihedral Angle: A slight twist is expected between the isoindoline ring system and the 4-nitrophenyl ring. In the chlorinated analogues, this dihedral angle ranges from 6.54(9)° to 22.62(8)°[5][6]. This variation is influenced by the steric and electronic effects of the substituents on the phenyl ring.

Predicted Crystal Lattice Characteristics

Crystal System and Space Group

A comparative analysis of related structures provides a strong basis for predicting the crystallographic parameters of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |

| 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione | Monoclinic | P2₁/c | 8.0387(8) | 7.6981(8) | 22.2686(19) | 101.828(3) | 1348.8(2) | [5] |

| (E)-2-[(2-Chlorobenzylidene)amino]isoindoline-1,3-dione | Monoclinic | P2₁/c | 12.991(8) | 4.808(3) | 23.757(11) | 120.60(2) | 1277.2(13) | [6] |

Both chlorinated analogues crystallize in the monoclinic space group P2₁/c. This is a very common space group for organic molecules, and it is highly probable that the 4-nitro substituted compound will also adopt this crystal system and space group. The unit cell dimensions will likely differ due to the different size and electronic nature of the nitro group compared to the chloro substituents.

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice will be dictated by a network of non-covalent interactions. For the title compound, the following interactions are predicted to be significant:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen atoms of the isoindoline-1,3-dione moiety and the oxygen atoms of the nitro group are excellent hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving aromatic and imine C-H donors are expected to play a crucial role in the crystal packing, likely forming chains or sheets of molecules[6].

-

π-π Stacking: The planar aromatic rings of the isoindoline and nitrophenyl groups provide opportunities for π-π stacking interactions, which will further stabilize the crystal structure.

-

Other Weak Interactions: Van der Waals forces will also contribute to the overall packing energy.

Figure 3: Predicted intermolecular interactions.

Experimental Workflow for Crystal Structure Determination

To empirically validate the predicted characteristics, a single-crystal X-ray diffraction (SC-XRD) experiment is the gold standard. The following workflow outlines the necessary steps.

Figure 4: Workflow for single-crystal X-ray diffraction.

Detailed Methodology:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., chloroform-methanol)[5].

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 296 K) using Mo Kα radiation[5].

-

Data Processing: The collected data are processed to correct for various factors (e.g., absorption) and to integrate the reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

-

Validation: The final refined structure is validated using software like PLATON to check for missed symmetry and to analyze the geometric parameters and intermolecular interactions. The results are typically reported in a Crystallographic Information File (CIF).

Conclusion

While a definitive crystal structure for 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione is not yet publicly available, a robust and scientifically sound prediction of its solid-state characteristics can be made through comparative analysis of its closely related analogues. It is anticipated that the compound will crystallize in the monoclinic space group P2₁/c, with a molecular geometry defined by a planar isoindoline core and an E-configured imine linkage. The crystal packing is expected to be dominated by C-H···O hydrogen bonds and π-π stacking interactions. The synthetic and analytical workflows provided in this guide offer a clear path for the empirical determination and validation of these predicted properties, which will be invaluable for the future development and application of this promising compound.

References

-

Bhunora, S., et al. (2011). Coordination ability and biological activity of Schiff bases. Journal of the Serbian Chemical Society, 76(5), 695-714. [Link]

-

PubChem. (n.d.). 2-((4-nitrobenzylidene)amino)isoindoline-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2011). 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2609. [Link]

-

Andrade-Jorge, E., et al. (2017). Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor. Chemistry Central Journal, 11(1), 1-13. [Link]

-

Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172. [Link]

-

ResearchGate. (2011). (E)-2-[(2-Chlorobenzylidene)amino]isoindoline-1,3-dione. Retrieved from [Link]

- Google Patents. (n.d.). Solid forms of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

-

PubChem. (n.d.). 4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Kaiser, M., et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2038-2051. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl]-. Retrieved from [Link]

-

Mach, R. H., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M958. [Link]

-

Amazon AWS. (n.d.). Synthesis and characterization of novel Schiff base complexes of Cu (II), Cd (II), Ni (II), and Co (II) ions with N'-(4-nitrobenzylidene) isonicotinohydrazide. Retrieved from [Link]

-

Indian Journal of Chemistry. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry, 62(5). [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7129. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity | MDPI [mdpi.com]

- 5. 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Purification Strategies for 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione

Topic: Recrystallization solvents for purifying 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction & Compound Analysis

Compound Identity:

-

IUPAC Name: 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione[1][2]

-

Common Class: N-substituted phthalimide; Phthalimide Schiff Base (Hydrazone derivative).

-

Molecular Structure: Contains a rigid phthalimide moiety linked via an azomethine (-N=CH-) bridge to a para-nitrobenzene ring.

Purification Challenge:

This compound exhibits the classic "brick-dust" solubility profile typical of planar, conjugated phthalimide derivatives. The presence of the electron-withdrawing nitro group (

Target Impurities:

-

4-Nitrobenzaldehyde: (Starting material) - Soluble in ethanol.

-

N-Aminophthalimide: (Starting material) - Moderate solubility in ethanol.

-

Azine by-products: (Dimerization of hydrazine/aldehyde) - Highly insoluble.

Solvent Selection Strategy

The selection of a recrystallization solvent for this compound relies on disrupting the crystal lattice energy (dominated by dipole-dipole interactions and stacking) without degrading the labile azomethine linkage (hydrolysis risk in strong aqueous acids).

Solvent Performance Table

| Solvent System | Polarity | Dissolution Power (Hot) | Recovery Potential (Cold) | Suitability Rating | Notes |

| Glacial Acetic Acid | High | Excellent | High | Primary Choice | Best for high-purity crystallization. Solubilizes the imide core effectively. |

| DMF / Ethanol (1:9) | High | Very High | Moderate | Secondary Choice | Use if the compound oils out in acetic acid. DMF acts as the solubilizer; EtOH as the antisolvent. |

| Absolute Ethanol | Moderate | Moderate | Low | Conditional | "Green" option. Requires large volumes; yield may be lower due to poor solubility even at boiling. |

| Dioxane | Low/Mod | Good | Moderate | Alternative | Good for removing specific non-polar impurities. |

| DMSO | High | Excellent | Very Low | Avoid | Too soluble; difficult to remove solvent traces; high boiling point makes drying difficult. |

Scientific Rationale: The "Solubility Switch"

The purification logic follows a "Solubility Switch" mechanism. We utilize the temperature dependence of the dipole-dipole interactions.

-

At

(Boiling): The thermal energy ( -

At

(RT/Ice): The solubility drops precipitously because the solvent-solute interactions (H-bonding with the nitro group/imide carbonyls) are weaker than the solute-solute

Visualizing the Decision Logic

Figure 1: Decision tree for selecting the optimal solvent system based on initial solubility observations.

Detailed Experimental Protocols

Protocol A: High-Purity Recrystallization (Glacial Acetic Acid)

Recommended for analytical standards or biological screening.

Materials:

-

Crude 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione.

-

Solvent: Glacial Acetic Acid (ACS Reagent grade).

-

Wash Solvent: Cold Ethanol (

).

Step-by-Step Procedure:

-

Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

-

Dissolution: Add 10 mL of Glacial Acetic Acid. Add a magnetic stir bar.[4]

-

Heating: Heat the mixture on a hot plate to near boiling (

).-

Note: If the solid does not dissolve completely, add more acid in 2 mL increments. Do not exceed 20 mL total volume per gram.

-

-

Hot Filtration (Critical): If insoluble particles (dust, polymerized azines) remain, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper or a heated sintered glass funnel.

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes).

-

Why? Rapid cooling traps impurities. Slow cooling allows the formation of defined needles/prisms.

-

Finishing: Once at room temperature, place in an ice bath (

) for 20 minutes to maximize yield.

-

-

Collection: Filter the crystals using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold ethanol (

). -

Drying: Dry in a vacuum oven at

for 4 hours.

Protocol B: Cosolvent Recrystallization (DMF/Ethanol)

Recommended if the compound decomposes in hot acid or is too insoluble.

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of hot DMF (

). Typically 3-5 mL. -

Precipitation: While keeping the DMF solution hot, slowly add hot Ethanol dropwise.

-

Cloud Point: Continue adding Ethanol until a persistent turbidity (cloudiness) appears.

-

Re-dissolution: Add 2-3 drops of DMF to clear the solution.

-

Crystallization: Allow to cool slowly to room temperature undisturbed.

-

Collection: Filter and wash copiously with cold ethanol to remove all traces of DMF.

Process Workflow Diagram

Figure 2: Standard workflow for the recrystallization of phthalimide Schiff bases.

Characterization & Validation

To ensure the protocol was successful, verify the product using the following metrics:

-

Melting Point: Expect a sharp melting point. Phthalimide Schiff bases typically melt in the range of 170°C – 240°C depending on the exact polymorph and purity. A range >2°C indicates impure material.

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: Hexane:Ethyl Acetate (7:3 or 1:1).[4]

-

Visualization: UV Light (254 nm).

-

Result: Product spot should be distinct from 4-nitrobenzaldehyde (high

) and N-aminophthalimide (low

-

-

IR Spectroscopy: Look for the disappearance of the N-H stretch (from aminophthalimide) and the carbonyl aldehyde stretch. Confirm the presence of the Imide C=O doublet (

) and the Azomethine C=N stretch (

References

-

Synthesis and Optical Properties: Gümrükçüoğlu, N. et al. "Synthesis and optical properties of some isoindole-1,3-dione compounds."[8] ACG Publications, 2013. Link

-

Schiff Base Purification: Haghgooie, H. et al. "Synthesis and Characterization of Some New Schiff Base Ligands." Asian Journal of Chemistry, Vol. 21, No. 8, 2009. Link

-

General Recrystallization: Baumann, J. B. "Solvent selection for recrystallization: An undergraduate organic experiment." Journal of Chemical Education, 1979.[9] Link

-

Phthalimide Derivatives: BenchChem Technical Support. "2-(4-aminophenyl)isoindoline-1,3-dione Synthesis." BenchChem Protocols. Link

Sources

- 1. PubChemLite - 2-((4-nitrobenzylidene)amino)isoindoline-1,3-dione (C15H9N3O4) [pubchemlite.lcsb.uni.lu]

- 2. 2-[(4-nitrobenzylidene)amino]-1H-isoindole-1,3(2H)-dione - CAS号 32387-08-9 - 摩熵化学 [molaid.com]

- 3. 32387-08-9|2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 8. acgpubs.org [acgpubs.org]

- 9. semanticscholar.org [semanticscholar.org]

Application Note: Antimicrobial Screening of Phthalimide-Based Schiff Bases

[1][2][3][4][5][6]

Abstract & Scope

This technical guide outlines the standardized protocol for the antimicrobial evaluation of novel phthalimide-based Schiff bases. Due to the specific physicochemical properties of these compounds—namely their lipophilic phthalimide core fused with a reactive azomethine (-N=CH-) pharmacophore—standard clinical protocols must be adapted to ensure solubility without compromising biological viability. This guide covers compound handling, inoculum standardization, qualitative screening (Agar Well Diffusion), and quantitative assessment (MIC via Broth Microdilution) in compliance with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Introduction: The Pharmacophore & Mechanism

Phthalimide derivatives possess a hydrophobic structural core (-CO-N(R)-CO-) that facilitates permeation across the lipid bilayer of microbial cell membranes.[1] When hybridized with a Schiff base (imine) linkage, the resulting molecule gains the ability to form hydrogen bonds with active centers of cellular constituents, potentially interfering with normal cell processes such as cell wall synthesis or respiration.

Critical Screening Challenge: Phthalimide Schiff bases often exhibit poor aqueous solubility. The standard aqueous buffers used in clinical antibiograms will cause these compounds to precipitate, leading to false negatives. This protocol utilizes a DMSO-based solubilization strategy validated to maintain compound stability while minimizing solvent toxicity to test organisms.

Materials & Reagents

Chemical Agents[1][5][7]

-

Test Compounds: Synthesized phthalimide Schiff bases (Purity >95% confirmed by TLC/NMR).

-

Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.[2]

-

Reference Standards:

-

Visualizing Agent: 2,3,5-Triphenyltetrazolium chloride (TTC) (Optional, for colorimetric MIC determination).[2][13]

Biological Media[1][7][14]

Workflow Visualization

The following diagram illustrates the logical flow from compound synthesis to data interpretation.

Caption: Operational workflow for screening phthalimide Schiff bases, distinguishing between primary qualitative hits and secondary quantitative validation.

Protocol A: Compound Management & Solubilization

Scientific Rationale: Phthalimide Schiff bases are prone to hydrolysis in acidic aqueous environments. DMSO is the solvent of choice due to its aprotic nature, but it is toxic to bacteria at high concentrations.

-

Stock Preparation: Dissolve 10 mg of the test compound in 1 mL of 100% DMSO to achieve a 10 mg/mL Stock Solution . Vortex for 2 minutes or sonicate if visible particles remain.

-

Sterilization: Do not autoclave. Pass the solution through a 0.22 µm PTFE syringe filter if sterility is required (nylon filters may degrade).

-

Working Solution: For diffusion assays, use the stock directly. For broth dilution, the stock will be diluted significantly (see Protocol C).[2]

Protocol B: Inoculum Preparation (Standardization)

Objective: To generate a bacterial suspension equivalent to

-

Culture: Use fresh 24-hour colonies from a streak plate.

-

Suspension: Touch 3-5 morphologically similar colonies with a sterile loop and transfer into 5 mL of sterile saline (0.85% NaCl).

-

Adjustment: Vortex the saline tube. Compare turbidity visually against a 0.5 McFarland Standard (prepared by mixing 0.05 mL of 1.175% barium chloride dihydrate with 9.95 mL of 1% sulfuric acid).

-

Verification: Adjust turbidity by adding more saline or more bacteria until it matches the standard. Use within 15 minutes.

Protocol C: Primary Screening (Agar Well Diffusion)[7]

Context: While the disk diffusion method is common, the Agar Well Diffusion method is superior for synthetic organic compounds because it allows a larger volume of the test solution (50-100 µL) to be loaded, enhancing sensitivity for compounds with moderate diffusion rates.

Step-by-Step Procedure:

-

Seeding: Dip a sterile cotton swab into the standardized inoculum (Protocol B). Rotate the swab against the tube wall to remove excess fluid. Streak the entire surface of a sterile MHA plate in three directions to ensure a confluent lawn.

-

Well Punching: Allow the surface to dry for 5 minutes. Using a sterile 6mm cork borer, punch wells into the agar. Remove the agar plugs with a sterile needle.

-

Tip: Space wells at least 25mm apart to prevent overlapping zones.

-

-

Loading:

-

Test Well: Add 50-100 µL of the Compound Stock (10 mg/mL).

-

Positive Control: Add 50-100 µL of Reference Drug (e.g., Ciprofloxacin 100 µg/mL).[2]

-

Negative (Solvent) Control: Add 50-100 µL of pure DMSO.[2] Note: Pure DMSO may show a slight zone of inhibition/toxicity; this must be subtracted or noted.

-

-

Diffusion: Leave plates on the bench for 30 minutes at room temperature to allow diffusion before incubation.

-

Incubation: Incubate at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi).

-

Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using a vernier caliper.

Protocol D: Quantitative MIC (Broth Microdilution)

Context: This is the "Gold Standard" (CLSI M07) for determining the Minimum Inhibitory Concentration (MIC).

Microplate Layout Strategy

Proper plate layout is essential to avoid edge effects and ensure valid controls.

Procedure:

-

Diluent: Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

-

Serial Dilution:

-

Add 100 µL of the compound stock (pre-diluted to 1024 µg/mL in broth, ensuring DMSO < 2%) to Column 1.

-

Mix and transfer 100 µL to Column 2. Repeat down to Column 10. Discard the final 100 µL.

-

Result: A 2-fold dilution series (e.g., 512, 256, 128... µg/mL).[2]

-

-

Inoculation: Dilute the 0.5 McFarland suspension 1:100 in broth. Add 100 µL of this diluted inoculum to all test wells (Columns 1-10) and Positive Control wells.

-

Final bacterial density: ~5 x

CFU/mL.

-

-

Controls:

-

Growth Control: Broth + Bacteria + No Drug.

-

Sterility Control: Broth only.

-

Solvent Control: Broth + Bacteria + DMSO (at highest concentration used in test wells).[2]

-

-

Incubation: 18-24 hours at 37°C.

-

Reading:

-

Visual: Look for turbidity (cloudiness) at the bottom of the well. The MIC is the lowest concentration with no visible growth.

-

TTC Assay (Optional): Add 20 µL of 0.5% TTC solution to each well. Incubate for 30 mins. Viable bacteria turn the solution Red (formazan). The MIC is the lowest concentration that remains Colorless .

-

Data Analysis & Interpretation

Activity Index (AI)

To normalize results against standard antibiotics, calculate the Activity Index:

| AI Value | Interpretation |

| < 0.5 | Low Activity |

| 0.5 - 0.75 | Moderate Activity |

| > 0.75 | High Activity |

MIC Interpretation

-

Susceptible: MIC values significantly lower than the breakpoint of the reference drug.

-

Bacteriostatic vs. Bactericidal: To determine MBC (Minimum Bactericidal Concentration), plate 10 µL from the clear MIC wells onto agar.[2] No growth indicates a cidal effect.

References

-

Alassadi, N. M., & Hadi, M. K. (2024).[2][8] Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research, 13, 245.[2] [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (11th ed.).[2] CLSI standard M07.[14] [Link]

-

Fhid, O., et al. (2015).[2] Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242.[2][10] [Link]

-

Hadi, M. K., et al. (2022).[2] Synthesis, Characterization and Preliminary Antimicrobial Evaluation of New Schiff bases and Aminothiadiazole Derivatives of N-Substituted Phthalimide.[1][11] Research Journal of Pharmacy and Technology, 15(9).[2] [Link][2]

-

Gümüş, M., et al. (2020). Synthesis, characterization and antimicrobial activities of new Schiff bases containing phthalimide and their metal complexes.[2] Journal of Molecular Structure. [Link][2]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and preliminary... | F1000Research [f1000research.com]

- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acm.or.kr [acm.or.kr]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Application Notes and Protocols for Molecular Docking of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione Ligands

Abstract

This comprehensive guide provides a detailed protocol for conducting molecular docking studies of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione and its analogs. The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This document outlines a step-by-step workflow, from ligand and protein preparation to the execution of docking simulations and the critical analysis of the resulting data. By explaining the rationale behind each procedural choice, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to perform reliable and reproducible in silico docking experiments.

Introduction: The Significance of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7] In the realm of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor).[7][8] This in silico approach allows for the rapid screening of large compound libraries, prioritization of candidates for experimental testing, and the generation of hypotheses about ligand-receptor interactions at the molecular level.[5][8]

The ligand class of interest, 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione, belongs to the broader family of isoindoline-1,3-dione derivatives. These compounds are known to exhibit a variety of pharmacological activities.[1][2][3][4] For the purpose of this protocol, we will focus on their potential as enzyme inhibitors, a common application for this scaffold.[1][2][4] The protocol detailed herein is designed to be adaptable to various protein targets.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is a multi-stage process that requires careful attention to detail at each step. The workflow can be broadly categorized into three phases: pre-processing (preparation of ligand and receptor), processing (docking simulation), and post-processing (analysis of results).

Caption: A high-level overview of the molecular docking workflow.

Pre-Processing: Preparing the Molecules for Docking

The accuracy of molecular docking results is highly dependent on the quality of the input structures.[9] This section provides detailed protocols for the preparation of both the ligand and the receptor.

Ligand Preparation

The goal of ligand preparation is to generate a 3D conformation of the small molecule with correct stereochemistry, atom types, and partial charges.[9][10]

Protocol 3.1.1: Ligand Preparation using PyRx and Open Babel

PyRx is a virtual screening software that integrates various open-source tools, including AutoDock Vina and Open Babel, providing a user-friendly interface for molecular docking studies.[11][12]

-

Obtain Ligand Structure:

-

Draw the 2D structure of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione using a chemical drawing software like ChemDraw or MarvinSketch.

-

Save the structure in a common chemical file format, such as .mol or .sdf.

-

Alternatively, if the structure is available in a database like PubChem, download the 3D conformer in SDF format.[13]

-

-

Import into PyRx:

-

Launch PyRx.

-

In the "Molecules" tab, right-click and select "Load Molecule" to import the ligand file.

-

-

Energy Minimization:

-

Select the imported ligand.

-

Right-click and choose "Energy Minimization". This step uses a force field (e.g., UFF) to find a low-energy conformation of the ligand.[11]

-

-

Convert to AutoDock Ligand (PDBQT) Format:

Receptor Preparation

Receptor preparation involves cleaning the protein structure obtained from the Protein Data Bank (PDB), adding hydrogen atoms, and assigning partial charges.[15][16]

Protocol 3.2.1: Receptor Preparation using UCSF Chimera and AutoDock Tools

For this protocol, we will use Human Cyclooxygenase-2 (COX-2) complexed with a ligand (PDB ID: 5IKR) as an example receptor.

-

Download Protein Structure:

-

Go to the RCSB Protein Data Bank () and download the PDB file for your target of interest (e.g., 5IKR).

-

-

Clean the Protein Structure:

-

Open the PDB file in a molecular visualization tool like UCSF Chimera.[17]

-

Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the docking study.[15][16]

-

If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.[15]

-

-

Add Hydrogens and Charges using AutoDock Tools (ADT):

-

Save the cleaned protein structure as a PDB file.

-

Open AutoDock Tools (ADT).

-

Go to File > Read Molecule and open the cleaned PDB file.

-

Go to Edit > Hydrogens > Add. Choose "Polar only" and click "OK".

-

Go to Edit > Charges > Compute Gasteiger.

-

Save the prepared receptor in PDBQT format by going to Grid > Macromolecule > Choose. Select the protein and then save it.[18]

-

Processing: Performing the Molecular Docking Simulation

With the prepared ligand and receptor, the next step is to perform the docking simulation using AutoDock Vina.

Protocol 4.1.1: Docking with AutoDock Vina in PyRx

-

Load Prepared Molecules into PyRx:

-

In PyRx, load the prepared ligand (PDBQT format) and receptor (PDBQT format).

-

-

Define the Binding Site (Grid Box):

-

Select the receptor in the "Molecules" tab.

-

Go to the "Vina" tab.

-

A grid box will appear around the protein. This box defines the search space for the docking algorithm.[14]

-

Adjust the center and dimensions of the grid box to encompass the entire binding site of the protein. If a co-crystallized ligand was present in the original PDB structure, its location can be used to guide the placement of the grid box.[9]

-

-

Run AutoDock Vina:

-

With the ligand and receptor selected, and the grid box defined, click "Run Vina".

-

PyRx will execute the AutoDock Vina docking algorithm. Vina will explore different conformations and orientations of the ligand within the defined search space and score them based on its scoring function.[19]

-

Post-Processing: Analyzing and Validating the Docking Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.[20] Critical analysis of these results is crucial to derive meaningful insights.

Analysis of Docking Results

Protocol 5.1.1: Analyzing Binding Poses and Interactions

-

Examine Binding Affinity:

-

In PyRx, the results will be displayed in the "Vina" tab, ranked by binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.[20]

-

-

Visualize Binding Poses:

-

Select the top-ranked poses and visualize them in the 3D viewer.

-

Analyze the interactions between the ligand and the protein residues in the binding site. Look for key interactions such as:

-